molecular formula C13H18N2O B2865191 2-cyclohexyl-N-(pyridin-3-yl)acetamide CAS No. 431907-04-9

2-cyclohexyl-N-(pyridin-3-yl)acetamide

Cat. No.: B2865191
CAS No.: 431907-04-9
M. Wt: 218.3
InChI Key: SIURWXONEBYXJD-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(3-pyridyl)acetamide is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there isn’t specific information on the synthesis of 2-cyclohexyl-N-(3-pyridyl)acetamide, there are related compounds that have been synthesized. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

  • Crystallography and Molecular Structure : The crystal structure of molecules similar to 2-cyclohexyl-N-(3-pyridyl)acetamide has been studied to understand molecular conformations and intermolecular interactions. For instance, the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide shows how the acetamido fragment aligns with the pyridyl ring, which is important for understanding molecular interactions and designing new compounds (Mague et al., 2014).

  • Organic Synthesis : These compounds are used in the development of scalable syntheses for complex molecules. For example, the synthesis of thrombin inhibitors involves complex chemical routes where derivatives of 2-cyclohexyl-N-(3-pyridyl)acetamide play a crucial role (Ashwood et al., 2004).

  • Pharmacological Potential : Some derivatives are evaluated for their potential as opioid kappa agonists, showing the relevance of these compounds in developing new medications (Costello et al., 1991).

  • Spectroscopic Studies and Material Science : The study of bioactive benzothiazolinone acetamide analogs using spectroscopic and quantum mechanical methods, including their applications in dye-sensitized solar cells and their nonlinear optical (NLO) activities, indicates a broad range of applications in material science and photovoltaic efficiency modeling (Mary et al., 2020).

  • Antibacterial and Antifungal Activities : Synthesis and evaluation of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano [2',3':4,5]thiazolo[3,2-a]pyridine derivatives using N-cyclohexyl-2-cyanoacetamide demonstrate antimicrobial potential, indicating their use in developing new antimicrobial agents (Helal et al., 2010).

  • Antimicrobial and Antioxidant Properties : Research on copper complexes of pyridyl–tetrazole ligands with pendant amide and hydrazide arms explores their DNA-binding and antioxidant properties, showcasing the potential of these compounds in biomedical research and therapeutics (Reddy et al., 2016).

Properties

IUPAC Name

2-cyclohexyl-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(9-11-5-2-1-3-6-11)15-12-7-4-8-14-10-12/h4,7-8,10-11H,1-3,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIURWXONEBYXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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